molecular formula C8H16O4 B3330829 6,8-Dihydroxyoctanoic acid CAS No. 74903-53-0

6,8-Dihydroxyoctanoic acid

Cat. No. B3330829
CAS RN: 74903-53-0
M. Wt: 176.21 g/mol
InChI Key: LJWTVHKBGBUURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dihydroxyoctanoic acid is a carbonyl compound . It has the molecular formula C8H16O4 .


Molecular Structure Analysis

The molecular weight of 6,8-Dihydroxyoctanoic acid is 176.21 g/mol . The InChI representation of the molecule is InChI=1S/C8H16O4/c9-6-5-7 (10)3-1-2-4-8 (11)12/h7,9-10H,1-6H2, (H,11,12) .


Physical And Chemical Properties Analysis

6,8-Dihydroxyoctanoic acid has a molecular weight of 176.21 g/mol . It has a density of 1.2±0.1 g/cm³, a boiling point of 387.3±32.0 °C at 760 mmHg, and a flash point of 202.2±21.6 °C . It has 3 hydrogen bond donors, 4 hydrogen bond acceptors, and 7 freely rotating bonds .

properties

IUPAC Name

6,8-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c9-6-5-7(10)3-1-2-4-8(11)12/h7,9-10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWTVHKBGBUURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dihydroxyoctanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dihydroxyoctanoic acid
Reactant of Route 2
Reactant of Route 2
6,8-Dihydroxyoctanoic acid
Reactant of Route 3
Reactant of Route 3
6,8-Dihydroxyoctanoic acid
Reactant of Route 4
6,8-Dihydroxyoctanoic acid
Reactant of Route 5
6,8-Dihydroxyoctanoic acid
Reactant of Route 6
Reactant of Route 6
6,8-Dihydroxyoctanoic acid

Citations

For This Compound
38
Citations
G Bringmann, D Herzberg, G Adam… - … für Naturforschung B, 1999 - degruyter.com
(R )-α-Lipoic acid is synthesized in seven steps from the base chemicals methyl acetoacetate or Meldrum’s acid and monomethyl adipate. The key steps are the introduction of the …
Number of citations: 8 www.degruyter.com
CD Baker - 1961 - research-repository.st-andrews.ac …
Part 1 – Synthesis of some Monoethenoid Acids with Potential Essential Fatty Acid Activity. The cis-isomers of the four acids, teradec-8-enoic, hexadeco-10-enoic, octadic-12-enoic and …
G Bringmanna, D Herzberga, G Adamb, F Balkenhohlb… - znaturforsch.com
(R)-α-Lipoic acid is synthesized in seven steps from the base chemicals methyl acetoacetate or Meldrum’s acid and monomethyl adipate. The key steps are the introduction of the …
Number of citations: 0 www.znaturforsch.com
EA Braude, RP Linstead… - Journal of the Chemical …, 1956 - pubs.rsc.org
… Direct acid hydrolysis of the Prins reaction product from hept-6-enoic acid did not afford the desired 6 : 8-dihydroxyoctanoic acid (IV; R = H) but mainly a substance derived from it by the …
Number of citations: 4 pubs.rsc.org
HF HO - J. CHEM. SOC. PERKIN TRANS. 1, 1990 - Citeseer
In 1951, Reed reported the isolation of a crystalline growthpromoting enzyme cofactor from processed insoluble liver residue.'This compound was named a-lipoic acid derived from its …
Number of citations: 0 citeseerx.ist.psu.edu
KE Reed, TW Morris… - Proceedings of the …, 1994 - National Acad Sciences
Lipoic acid is a disulfide-containing cofactor required for the reactions catalyzed by alpha-ketoacid dehydrogenase enzyme complexes. We report the chemical synthesis and biological …
Number of citations: 42 www.pnas.org
RM Cicchillo, DF Iwig, AD Jones, NM Nesbitt… - Biochemistry, 2004 - ACS Publications
Lipoyl synthase (LipA) catalyzes the formation of the lipoyl cofactor, which is employed by several multienzyme complexes for the oxidative decarboxylation of various α-keto acids, as …
Number of citations: 207 pubs.acs.org
RJ Parry - Tetrahedron, 1983 - Elsevier
Sulfur-containing natural products occur in virtually all living organisms. One group consists of the primary metabolites that are essential to life. Examples of compounds falling into this …
Number of citations: 125 www.sciencedirect.com
沼田光雄 - 1982 - tsukuba.repo.nii.ac.jp
工-1) Preface More than 20years havepassed since 1 joinedDr. Yurugi's group of theChemistryLaboratories of TakedaChemical 工 ndustriesCompanyLtd. in 1958. At that time, Dr. …
Number of citations: 5 tsukuba.repo.nii.ac.jp
PCB Page, CM Rayner, IO Sutherland - Journal of the Chemical …, 1990 - pubs.rsc.org
R-(+)-α-Lipoic acid (1), [α]D+107, has been prepared in a six-step enantioselective synthesis from 6-bromohex-1-ene; the enantioselectivity is controlled by a Sharpless asymmetric …
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.